

A Comprehensive Technical Review of 1-(m-Nitro-phenyl)-2-nitro-propane

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Compound of Interest

Compound Name: 1-(m-Nitro-phenyl)-2-nitro-propane

Cat. No.: B8508898

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Abstract

1-(m-Nitro-phenyl)-2-nitro-propane is a nitroaromatic compound with potential for further investigation in medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of related nitro compounds. Due to the limited availability of direct experimental data for this specific molecule, this review focuses on its logical synthesis and the properties of its precursors, offering a foundational guide for researchers interested in its further exploration.

Synthesis

The most direct synthetic route to **1-(m-Nitro-phenyl)-2-nitro-propane** involves a two-step process: a Henry (nitroaldol) reaction to form the nitroalkene intermediate, followed by the reduction of the carbon-carbon double bond.

Step 1: Synthesis of 1-(3-nitrophenyl)-2-nitropropene

The initial step is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.^{[1][2]} In this case, 3-nitrobenzaldehyde is reacted with nitroethane to yield 1-(3-nitrophenyl)-2-nitropropene.^[3]

Experimental Protocol:

A solution of 3-nitrobenzaldehyde (1 mole) and nitroethane (1.2 moles) in a suitable solvent such as toluene is prepared. A primary amine, like n-butylamine (0.2 moles), is added as a catalyst.^[4] The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield 1-(3-nitrophenyl)-2-nitropropene as a crystalline solid.

Step 2: Synthesis of 1-(m-Nitro-phenyl)-2-nitro-propane

The second step involves the reduction of the double bond of 1-(3-nitrophenyl)-2-nitropropene to yield the target compound, **1-(m-Nitro-phenyl)-2-nitro-propane**. A common and effective reagent for this transformation is sodium borohydride.^[4]

Experimental Protocol:

1-(3-nitrophenyl)-2-nitropropene (1 mole) is dissolved in a suitable solvent mixture, such as ethanol and water. The solution is cooled in an ice bath, and sodium borohydride (1.5 moles) is added portion-wise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess sodium borohydride is then quenched by the careful addition of a weak acid, such as acetic acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford **1-(m-Nitro-phenyl)-2-nitro-propane**. Further purification can be achieved by column chromatography.

Physicochemical Properties

Direct experimental data for **1-(m-Nitro-phenyl)-2-nitro-propane** is very limited. The available information is summarized in the table below. For completeness, the properties of the key starting materials and the intermediate are also provided.

Table 1: Physicochemical Properties of **1-(m-Nitro-phenyl)-2-nitro-propane**

| Property | Value | Reference |
|-------------------|---------------|-----------|
| CAS Number | 29865-59-6 | [5] |
| Molecular Formula | C9H10N2O4 | [5] |
| Molecular Weight | 210.187 g/mol | [5] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |

Table 2: Physicochemical Properties of Starting Materials and Intermediate

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|----------------------------------|-------------|-------------------|----------------------------|--------------------|--------------------|
| 3-Nitrobenzaldehyde | 99-61-6 | C7H5NO3 | 151.12 | 58 | 164 (at 12 mmHg) |
| Nitroethane | 79-24-3 | C2H5NO2 | 75.07 | -90 | 114 |
| 1-(3-nitrophenyl)-2-nitropropene | 134538-50-4 | C9H8N2O4 | 208.17 | Not available | Not available |

Potential Biological Activities

While no specific biological studies on **1-(m-Nitro-phenyl)-2-nitro-propane** have been reported, the broader class of nitro compounds is known to exhibit a wide range of biological activities.[6][7] The presence of the nitro group is a key feature in many antimicrobial and anticancer agents.[6]

Nitroaromatic compounds can undergo bioreduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can exert cytotoxic effects through various mechanisms, including DNA damage and oxidative stress.[7] Many

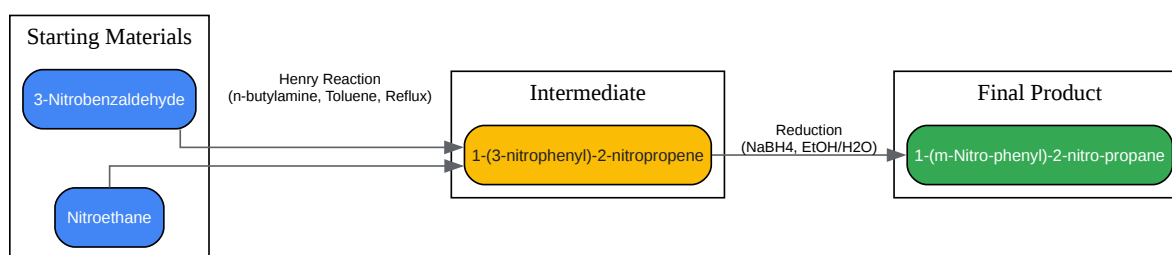
commercially available drugs, such as metronidazole (antibacterial and antiprotozoal) and nifurtimox (antiparasitic), contain a nitro group that is crucial for their mechanism of action.[6]

Furthermore, various benzamide and phenylacetamide derivatives containing nitro groups have been synthesized and shown to possess significant antibacterial and antifungal activities.[8]

Given these precedents, **1-(m-Nitro-phenyl)-2-nitro-propane** represents a scaffold with the potential for antimicrobial or other biological activities, warranting further investigation.

Visualizations

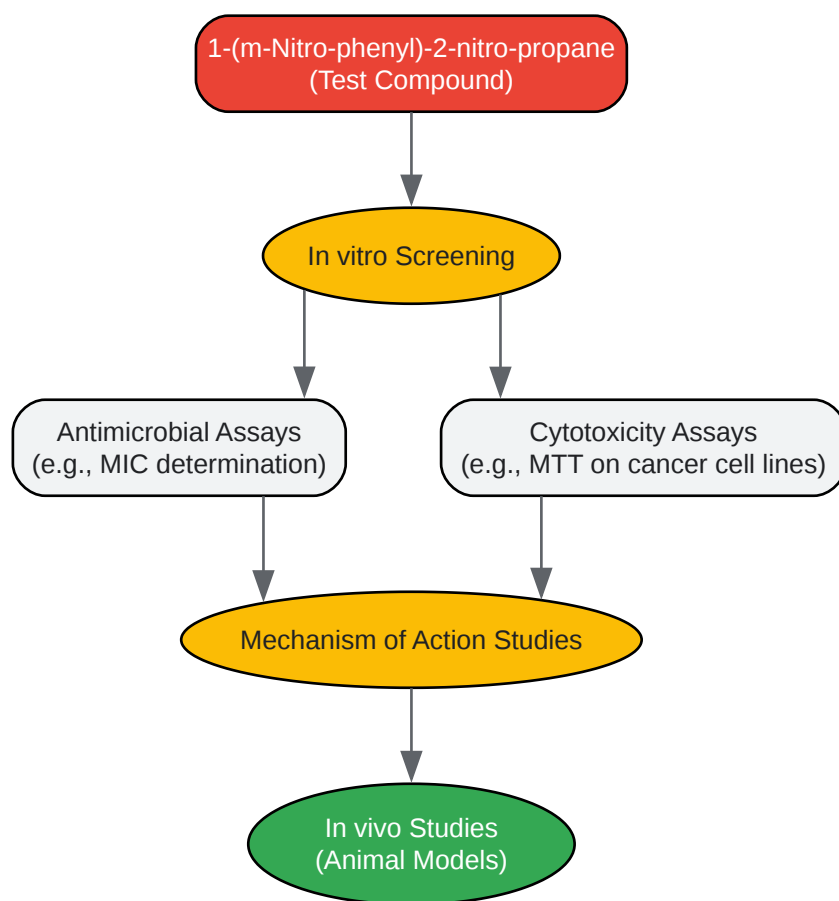
Synthetic Pathway



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Caption: Synthetic route to **1-(m-Nitro-phenyl)-2-nitro-propane**.

Biological Investigation Workflow



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Caption: Proposed workflow for biological evaluation.

Conclusion

1-(m-Nitro-phenyl)-2-nitro-propane is a readily accessible compound through a straightforward two-step synthesis. While direct experimental data on its properties and biological activity are currently lacking, its chemical structure, featuring two nitro groups on a phenylpropane scaffold, suggests potential for interesting chemical and biological properties. This technical guide provides a solid foundation for researchers to synthesize and begin the systematic evaluation of this compound for applications in drug discovery and materials science. Further research is warranted to fully characterize this molecule and explore its potential.

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